molecular formula C13H20FN B6242457 1-(3-fluorophenyl)-4,4-dimethylpentan-3-amine CAS No. 1094463-43-0

1-(3-fluorophenyl)-4,4-dimethylpentan-3-amine

Cat. No.: B6242457
CAS No.: 1094463-43-0
M. Wt: 209.30 g/mol
InChI Key: UMHUXQYCSVSMKI-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-4,4-dimethylpentan-3-amine is an organic compound that belongs to the class of substituted amines It features a fluorophenyl group attached to a pentan-3-amine backbone with two methyl groups at the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-4,4-dimethylpentan-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 4,4-dimethylpentan-3-one.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3-fluorobenzaldehyde and 4,4-dimethylpentan-3-one in the presence of a base such as sodium hydroxide.

    Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-4,4-dimethylpentan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like hydrogen gas in the presence of a palladium catalyst to yield saturated amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, and other organometallic reagents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluorophenyl)-4,4-dimethylpentan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-4,4-dimethylpentan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may act as an agonist or antagonist, depending on the target and context.

Comparison with Similar Compounds

    3-Fluoroamphetamine: A stimulant with a similar fluorophenyl group but different backbone structure.

    4-Fluoroamphetamine: Another stimulant with a fluorophenyl group at a different position.

    3-Methylamphetamine: A compound with a methyl group instead of a fluorine atom.

Uniqueness: 1-(3-Fluorophenyl)-4,4-dimethylpentan-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

1094463-43-0

Molecular Formula

C13H20FN

Molecular Weight

209.30 g/mol

IUPAC Name

1-(3-fluorophenyl)-4,4-dimethylpentan-3-amine

InChI

InChI=1S/C13H20FN/c1-13(2,3)12(15)8-7-10-5-4-6-11(14)9-10/h4-6,9,12H,7-8,15H2,1-3H3

InChI Key

UMHUXQYCSVSMKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CCC1=CC(=CC=C1)F)N

Purity

95

Origin of Product

United States

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